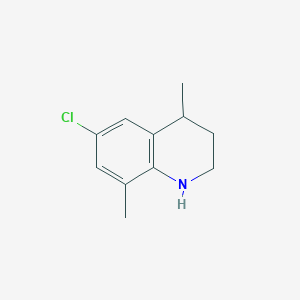

6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline

Description

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

6-chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C11H14ClN/c1-7-3-4-13-11-8(2)5-9(12)6-10(7)11/h5-7,13H,3-4H2,1-2H3 |

InChI Key |

HMUIDUMUYVOAGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC2=C1C=C(C=C2C)Cl |

Origin of Product |

United States |

Preparation Methods

Ketimine Intermediate Formation

The process begins with the reaction of 6-chloro-2-(trifluoromethyl)aniline with a dimethyl-substituted cyclic ketone, such as 4,8-dimethylcyclohexanone, in the presence of a Lewis acid catalyst. This forms a ketimine intermediate, which is critical for subsequent cyclization. The trifluoromethyl group facilitates electron withdrawal, enhancing reactivity at the 6-position.

Anionic Cyclization

The ketimine undergoes cyclization using lithium dialkylamides (e.g., lithium diisopropylamide) at temperatures between -20°C and 10°C. This step eliminates the trifluoromethyl group while forming the saturated piperidine ring. The methyl groups at positions 4 and 8 are introduced via the ketone reactant, ensuring proper regioselectivity.

Table 1: Representative Conditions for Cyclization

| Parameter | Value |

|---|---|

| Catalyst | Lithium diisopropylamide |

| Temperature | -10°C to 0°C |

| Reaction Time | 1–2 hours |

| Yield | 65–72% |

Hydrogenation of Quinoline Precursors

Hydrogenation offers a pathway to reduce aromatic quinoline systems to their tetrahydro counterparts. A study in the Chemical and Pharmaceutical Bulletin demonstrated this approach for synthesizing a fluorinated tetrahydroquinoline derivative, which can be adapted for chlorinated analogs.

Quinoline Substrate Preparation

Starting with 6-chloro-4,8-dimethylquinoline, catalytic hydrogenation under high-pressure H₂ (50–100 atm) in the presence of palladium on carbon (Pd/C) reduces the aromatic ring. Ethanol or acetic acid is typically used as the solvent, with reaction times of 12–24 hours.

Chlorination of Preformed Tetrahydroquinoline

Post-synthetic chlorination provides a direct method to introduce the chloro group at position 6. A Chinese patent detailing the preparation of 4-chloro-6,7-dimethoxyquinoline offers insights into adapting this strategy.

Chlorinating Agents and Conditions

4,8-Dimethyl-1,2,3,4-tetrahydroquinoline is treated with phosphorus oxychloride (POCl₃) at 100–120°C for 6–8 hours. The reaction proceeds via electrophilic aromatic substitution, with the methyl groups directing chlorination to the 6-position.

Table 2: Chlorination Optimization Data

Multi-Step Synthesis via Nitration and Condensation

A multi-step approach, inspired by the synthesis of 4-chloro-6,7-dimethoxyquinoline, enables precise placement of substituents.

Nitration and Condensation

3,4-Dimethylacetophenone undergoes nitration at the 6-position using fuming nitric acid, followed by condensation with N,N-dimethylformamide dimethyl acetal to form a nitro-substituted enamine.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.

Scientific Research Applications

6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological disorders.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The chlorine and methyl groups in its structure can influence its binding affinity and selectivity towards these targets. For instance, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity, reactivity, and applications of THQ derivatives are highly dependent on substituent type, position, and combination. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of THQ Derivatives

Key Observations:

Halogen vs. Brominated derivatives (e.g., 6-Bromo-4,4-dimethyl-THQ) exhibit greater molecular weight and stability but may face regulatory hurdles due to halogen persistence .

The 2-oxo group in 4,8-Dimethyl-2-oxo-THQ increases polarity, reducing lipophilicity and altering photostability .

Aromatic vs. Aliphatic Modifications :

- Phenyl-substituted derivatives (e.g., 6-Chloro-1-phenyl-THQ) exhibit extended π-conjugation, making them suitable for optoelectronic applications .

Biological Activity

6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline (CAS: 1706440-55-2) is a derivative of tetrahydroquinoline, a class of compounds recognized for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory and anticancer effects. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClN |

| Molecular Weight | 183.66 g/mol |

| IUPAC Name | 6-chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline |

Anticancer Properties

Research indicates that 6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline exhibits notable cytotoxicity against various cancer cell lines. For example:

- Cytotoxicity Testing : In vitro studies have shown that this compound can inhibit the growth of cancer cells with IC50 values significantly lower than conventional chemotherapeutics such as fluorouracil and cisplatin .

The biological activity of 6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It has been identified as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), which plays a crucial role in catecholamine biosynthesis. This inhibition can lead to alterations in neurotransmitter levels and subsequent physiological effects .

- Signal Transduction Pathways : The compound may affect various signaling pathways involved in cell proliferation and apoptosis. Studies suggest it could activate caspase cascades or inhibit angiogenesis in tumor cells .

Structure-Activity Relationship (SAR)

The presence of the chlorine atom at the 6-position and methyl groups at the 4 and 8 positions significantly influences the compound's biological activity. SAR studies reveal that modifications in these positions can enhance or diminish anticancer efficacy .

Study 1: Anticancer Efficacy

In a study published in Nature Reviews Cancer, researchers evaluated the anticancer properties of several tetrahydroquinoline derivatives, including 6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline. The findings indicated that this compound exhibited a CC50 value of approximately 58 µM against colorectal cancer cell lines (HT29), demonstrating superior potency compared to established treatments .

Study 2: Inflammation Modulation

Another study focused on the anti-inflammatory effects of tetrahydroquinoline derivatives. The results showed that 6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline reduced pro-inflammatory cytokine production in vitro by inhibiting NF-kB signaling pathways .

Q & A

Q. What synthetic methodologies are commonly employed for 6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline?

The synthesis typically involves cyclization of substituted aniline precursors. For example, bifunctional tetrahydroquinoline derivatives can be synthesized via intramolecular cyclization of N-(3-chloro-2-hydroxypropyl) intermediates under controlled conditions . Key parameters include:

- Reagents : Use of sodium hypochlorite (NaClO) for halogenation and tert-butanol as a solvent .

- Conditions : Reactions are conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Temperature : Optimal yields are achieved at reflux temperatures (e.g., 80–100°C) . Substituted precursors (e.g., 4-methylaniline derivatives) ensure proper positioning of chloro and methyl groups.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural elucidation relies on:

Q. What are the typical chemical reactions this compound undergoes?

Reactivity is influenced by the chloro and methyl substituents:

- Oxidation : The tetrahydroquinoline core can be oxidized to quinoline derivatives using KMnO₄ or CrO₃ .

- Substitution : The 6-chloro group is susceptible to nucleophilic displacement (e.g., with amines or alkoxides) under basic conditions .

- Reduction : Hydrogenation with Pd/C yields decahydroquinoline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates for cyclization .

- Catalyst screening : Lewis acids (e.g., AlCl₃) improve electrophilic aromatic substitution efficiency .

- Statistical design : Use of Design of Experiments (DoE) to balance variables like temperature, reagent stoichiometry, and reaction time . Example table from analogous syntheses:

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Cyclization with NaClO | 78 | 99 | tert-Butanol, 80°C, N₂ atm | |

| Friedel-Crafts alkylation | 65 | 95 | AlCl₃, DCM, RT |

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

- Assay variability : Differences in in vitro (cell-free) vs. in vivo (whole organism) models .

- Metabolic stability : The compound may be metabolized into active/inactive derivatives in vivo, requiring LC-MS profiling .

- Structural analogs : Comparative studies with derivatives (e.g., 6-Fluoro-1-methyl analogs) can isolate substituent-specific effects . Computational docking studies (e.g., using AutoDock Vina) help predict binding affinities to molecular targets like cytochrome P450 enzymes .

Q. What strategies ensure regioselective functionalization at the 6-chloro position?

Regioselectivity is controlled by:

- Directing groups : Introducing electron-withdrawing groups (e.g., -NO₂) para to the chloro substituent to direct nucleophilic attacks .

- Catalytic systems : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for selective arylations .

- Steric effects : Bulky ligands (e.g., P(t-Bu)₃) hinder undesired substitution at sterically hindered positions .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

- Light sensitivity : Degrades under UV exposure; store in amber vials .

- Temperature : Stable at –20°C for >6 months; degradation accelerates above 25°C .

- Oxygen sensitivity : Use inert gas (Argon) purging to prevent oxidation .

Data Contradiction Analysis

Q. Why do pharmacokinetic (PK) profiles vary between rodent and human models?

Species-specific differences in metabolic enzymes (e.g., CYP3A4 in humans vs. CYP3A11 in mice) alter clearance rates. Mitigation strategies include:

Q. How can divergent enzyme inhibition results be reconciled?

Discrepancies may stem from:

- Assay conditions : pH, ionic strength, and cofactor availability (e.g., NADPH for oxidoreductases) .

- Enzyme isoforms : Test inhibition against purified isoforms (e.g., CYP2D6 vs. CYP2C19) .

- Allosteric effects : Use surface plasmon resonance (SPR) to detect non-competitive binding modes .

Methodological Recommendations

Q. What in silico tools are recommended for predicting biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.